molecular formula C28H21NO3 B3126798 7-(4-methoxyphenoxy)-3-phenyl-2-(4-pyridinylmethyl)-1H-inden-1-one CAS No. 337921-56-9

7-(4-methoxyphenoxy)-3-phenyl-2-(4-pyridinylmethyl)-1H-inden-1-one

Cat. No. B3126798
CAS RN: 337921-56-9
M. Wt: 419.5 g/mol
InChI Key: JHWUXSBFAQTPCB-UHFFFAOYSA-N
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Description

The molecule “7-(4-methoxyphenoxy)-3-phenyl-2-(4-pyridinylmethyl)-1H-inden-1-one” is a complex organic compound. It contains several functional groups including a methoxy group (-OCH3), a phenyl group (C6H5), a pyridinylmethyl group, and an indenone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (from the phenyl and pyridinyl groups) could contribute to the compound’s stability. The oxygen in the methoxy and phenoxy groups could be involved in hydrogen bonding .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the methoxy group might undergo demethylation, the phenyl group might undergo electrophilic aromatic substitution, and the indenone group might undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar methoxy and phenoxy groups, and its melting and boiling points could be influenced by the size and shape of the molecule .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

properties

IUPAC Name

7-(4-methoxyphenoxy)-3-phenyl-2-(pyridin-4-ylmethyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO3/c1-31-21-10-12-22(13-11-21)32-25-9-5-8-23-26(20-6-3-2-4-7-20)24(28(30)27(23)25)18-19-14-16-29-17-15-19/h2-17H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWUXSBFAQTPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=C3C4=CC=CC=C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenoxy)-3-phenyl-2-(4-pyridinylmethyl)-1H-inden-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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